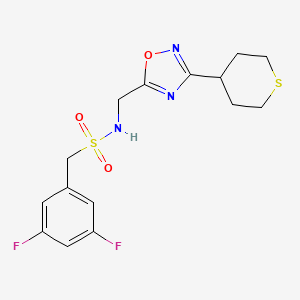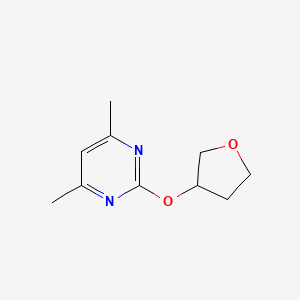
4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine, commonly known as DMOXP, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of biochemistry and physiology. DMOXP is a pyrimidine derivative that has been synthesized through various methods and has shown promising results in laboratory experiments.
Aplicaciones Científicas De Investigación
Cation Tautomerism and Molecular Recognition
Pyrimidine derivatives exhibit cation tautomerism and can form complex structures through hydrogen bonding, which is essential for molecular recognition processes. These processes are critical in drug action, where the efficacy of pharmaceuticals containing pyrimidine functionalities often relies on specific molecular interactions (Rajam et al., 2017).
Insecticidal and Antibacterial Potential
Pyrimidine-linked pyrazole derivatives have shown significant insecticidal and antibacterial activities, making them valuable for agricultural and pharmaceutical applications. The synthesis of these compounds involves microwave irradiative cyclocondensation, demonstrating the versatility of pyrimidine in synthesizing biologically active molecules (Deohate & Palaspagar, 2020).
DNA Repair and Photolyase Activity
Pyrimidine derivatives are crucial in understanding DNA repair mechanisms, particularly in the context of photolyase enzymes that repair DNA damage induced by UV radiation. Studies have elucidated the structure and function of DNA photolyases, enzymes that utilize pyrimidine dimers as substrates to reverse UV-induced DNA damage, highlighting the importance of pyrimidine in maintaining genomic integrity (Sancar, 1994).
Nonlinear Optical Properties
Research on thiopyrimidine derivatives has revealed significant insights into the nonlinear optical (NLO) properties of pyrimidine-based compounds, underscoring their potential in optoelectronic applications. The electronic and NLO properties of these derivatives have been explored through experimental and computational studies, demonstrating their utility in developing materials for advanced technological applications (Hussain et al., 2020).
pH-Sensing and Photophysical Properties
Pyrimidine-phthalimide derivatives have been designed for pH-sensing applications due to their solid-state fluorescence and solvatochromism. These derivatives exhibit protonation-dependent color changes, making them suitable for developing novel colorimetric pH sensors. Their design and synthesis demonstrate the adaptability of pyrimidine derivatives in creating functional materials for chemical sensing (Yan et al., 2017).
Propiedades
IUPAC Name |
4,6-dimethyl-2-(oxolan-3-yloxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-8(2)12-10(11-7)14-9-3-4-13-6-9/h5,9H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZAULMBFMPLKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCOC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2979372.png)
![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one](/img/structure/B2979373.png)

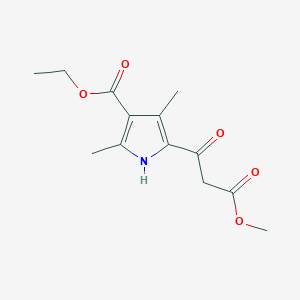
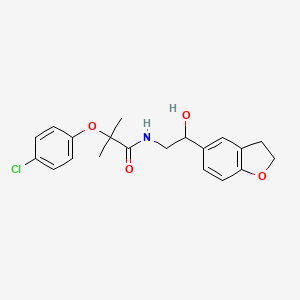
![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)acrylamide](/img/structure/B2979379.png)
![[3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2979380.png)
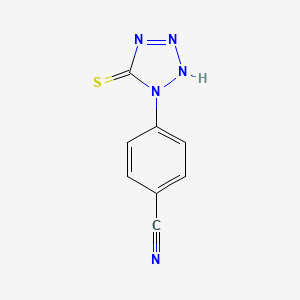
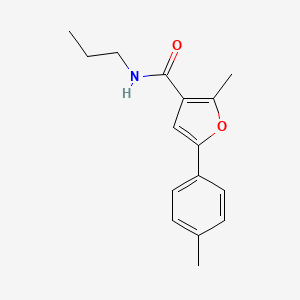

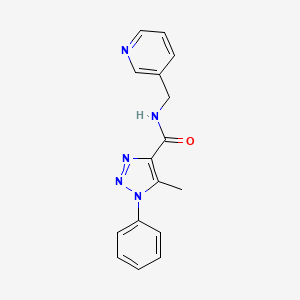
![2-methoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2979385.png)
![Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2979391.png)
